molecular formula C9H11N B14463353 6,6-Dimethylhept-2-en-4-ynenitrile CAS No. 66502-39-4

6,6-Dimethylhept-2-en-4-ynenitrile

Cat. No.: B14463353
CAS No.: 66502-39-4
M. Wt: 133.19 g/mol
InChI Key: UELGQWJICREDJY-UHFFFAOYSA-N
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Description

6,6-Dimethylhept-2-en-4-ynenitrile: is an organic compound with the molecular formula C9H11N It is characterized by the presence of a nitrile group (-C≡N) attached to a heptene backbone with a triple bond at the 4th position and two methyl groups at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-2-en-4-ynenitrile can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylhept-2-en-4-yne with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylhept-2-en-4-ynenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: 6,6-Dimethylhept-2-en-4-ynenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to investigate the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The nitrile group is a common motif in drug design, and this compound can be used to explore new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 6,6-Dimethylhept-2-en-4-ynenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

    6,6-Dimethylhept-2-en-4-yn-1-ol: This compound has a hydroxyl group (-OH) instead of a nitrile group.

    6,6-Dimethylhept-2-en-4-yne: This compound lacks the nitrile group and has a simpler structure.

Uniqueness: 6,6-Dimethylhept-2-en-4-ynenitrile is unique due to the presence of both a nitrile group and a triple bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

66502-39-4

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

6,6-dimethylhept-2-en-4-ynenitrile

InChI

InChI=1S/C9H11N/c1-9(2,3)7-5-4-6-8-10/h4,6H,1-3H3

InChI Key

UELGQWJICREDJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CC#N

Origin of Product

United States

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